4-Nitrophenyl4,6-benzylidene-b-D-glucopyranoside
CAS No.:
Cat. No.: VC16247362
Molecular Formula: C19H19NO8
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19NO8 |
|---|---|
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | 6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
| Standard InChI | InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2 |
| Standard InChI Key | BGBDVEKOBCWPHZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Nitrophenyl 4,6-benzylidene-β-D-glucopyranoside (CAS No.: 75829-66-2) belongs to the class of benzylidene-acetal-protected glycosides. Its structure comprises a β-D-glucopyranose ring with a 4-nitrophenyl group at the anomeric position and a benzylidene acetal bridge between the 4- and 6-hydroxyl groups . The molecular formula is C₁₉H₁₉NO₈, with a molar mass of 389.4 g/mol. The benzylidene group enhances stability by protecting the 4,6-diol system from unwanted reactions, while the nitrophenyl moiety acts as a chromogenic reporter for enzymatic assays .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉NO₈ |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | 6-(4-Nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxine-7,8-diol |
| Canonical SMILES | C1C2C(C(C(C(O2)OC3=CC=C(C=C3)N+[O-])O)O)OC(O1)C4=CC=CC=C4 |
| PubChem CID | 4226386 |
Spectral and Stability Characteristics
Synthesis and Purification
Synthetic Pathways
The synthesis typically begins with the protection of β-D-glucopyranose’s 4,6-diol system using benzaldehyde under acid catalysis (e.g., HCl or p-toluenesulfonic acid). This step forms the benzylidene acetal, which is subsequently coupled with 4-nitrophenol via a Koenigs-Knorr reaction using silver oxide (Ag₂O) or BF₃·Et₂O as promoters .
Key Reaction Steps:
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Benzylidene Acetal Formation:
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Glycosylation with 4-Nitrophenol:
Purification and Characterization
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Final characterization employs:
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Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the β-anomeric configuration (J₁,₂ ≈ 7–8 Hz).
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Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 390.4 [M+H]⁺.
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High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using C18 columns with acetonitrile/water mobile phases .
Applications in Enzymology and Biochemical Research
Substrate for β-Glucosidases
4-Nitrophenyl 4,6-benzylidene-β-D-glucopyranoside is a fluorogenic and chromogenic substrate for β-glucosidases, enzymes that hydrolyze glycosidic bonds in oligosaccharides and glycosides . Enzymatic cleavage releases 4-nitrophenol, which ionizes to a yellow-colored phenolate ion (λₘₐₓ = 405 nm) under alkaline conditions, enabling real-time kinetic measurements .
Table 2: Enzymatic Assay Conditions
| Parameter | Value |
|---|---|
| Optimal pH | 6.5–7.5 |
| Detection Wavelength | 405 nm |
| Typical Km | 0.2–1.5 mM (enzyme-dependent) |
| Assay Temperature | 25–37°C |
Inhibitor Screening and Mechanistic Studies
The compound’s stability and chromogenic properties facilitate high-throughput screening of β-glucosidase inhibitors, which are potential therapeutics for Gaucher’s disease and diabetes . For example, studies using this substrate have identified iminosugars (e.g., deoxynojirimycin) as competitive inhibitors with IC₅₀ values in the nanomolar range.
Comparative Analysis with Related Glycosides
Structural Analogues
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4-Nitrophenyl β-D-Glucopyranoside: Lacks the benzylidene group, making it susceptible to non-specific hydrolysis.
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4-Methylumbelliferyl Glycosides: Fluorescent substrates with higher sensitivity but lower stability in long-term assays .
Functional Advantages
The benzylidene acetal in 4-nitrophenyl 4,6-benzylidene-β-D-glucopyranoside prevents unwanted side reactions at the 4- and 6-positions, ensuring substrate specificity for enzymes targeting the 3-OH or 2-OH groups . This specificity is critical for mapping enzyme active sites and studying regioselectivity.
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